molecular formula C5H10N4S B3269619 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 51420-47-4

3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3269619
CAS No.: 51420-47-4
M. Wt: 158.23 g/mol
InChI Key: BRYMYSNVAZLFNM-UHFFFAOYSA-N
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Description

3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine (CAS 51420-47-4) is a high-value triazole-based compound supplied for advanced research and development applications. With a molecular formula of C5H10N4S and a molecular weight of 158.22 g/mol, this chemical serves as a versatile building block in organic synthesis and medicinal chemistry . The compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities. Research into related triazinoindole structures has identified potent aldose reductase inhibitors with significant antioxidant properties, suggesting the potential of this triazole-amine scaffold in multi-target pharmacology for investigating diabetic complications . The compound is characterized by an InChIKey of BRYMYSNVAZLFNM-UHFFFAOYSA-N and a SMILES representation of CC(SC1N=C(N)NN=1)C . For R&D Use Only: This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling Precautions: Researchers should consult the Safety Data Sheet (SDS) prior to use. Appropriate personal protective equipment, including gloves, protective clothing, and eyewear, should be worn to avoid skin contact or inhalation . Storage Recommendations: For optimal stability, it is advised to store this product at -4°C for short-term use (1-2 weeks) and at -20°C for longer-term preservation (1-2 years) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)10-5-7-4(6)8-9-5/h3H,1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYMYSNVAZLFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236240
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-47-4
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51420-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Propan 2 Ylsulfanyl 1h 1,2,4 Triazol 5 Amine and Its Structural Analogs

Foundational Synthetic Routes to 1,2,4-Triazol-5-amines

The synthesis of the 1,2,4-triazol-5-amine scaffold is a well-established area of organic chemistry, with several reliable methods available. These routes often begin with simple, commercially available starting materials and proceed through various cyclization strategies.

Cyclocondensation Reactions of Aminoguanidine (B1677879) and Derivatives

The most classical and widely used method for synthesizing 3-amino-1,2,4-triazoles involves the acylation of aminoguanidine followed by cyclization. at.ua This approach, pioneered by Thiele, utilizes the reaction of aminoguanidine or its salts (like aminoguanidine bicarbonate) with a carboxylic acid or its derivatives. at.uaresearchgate.net The initial step is the formation of an acylaminoguanidine intermediate. Subsequent heating of this intermediate, typically in the presence of a base or simply through thermal dehydration, induces an intramolecular cyclization to form the 1,2,4-triazole (B32235) ring. at.ua

For instance, the reaction of aminoguanidine bicarbonate with formic acid, followed by heating, yields the parent compound, 3-amino-1H-1,2,4-triazole. orgsyn.org This foundational reaction can be adapted using various carboxylic acids to introduce different substituents at the 5-position of the triazole ring. researchgate.netijisrt.com

The general reaction scheme is as follows:

Step 1 (Acylation): Aminoguanidine reacts with a carboxylic acid (R-COOH) to form an acylaminoguanidine intermediate.

Step 2 (Cyclization): The intermediate undergoes dehydration and ring closure to yield a 3-amino-5-substituted-1,2,4-triazole.

Two complementary pathways have been developed for certain derivatives, where the choice of the synthetic route depends on the nucleophilicity of other reagents involved. rsc.org

Multicomponent Reaction Strategies in 1,2,4-Triazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. rsc.org Various MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. rsc.orgrsc.org These strategies are valued for their operational simplicity, time-effectiveness, and ability to generate molecular diversity. rsc.org

One such strategy involves a three-component, one-pot, metal-free, base-promoted reaction that can link various molecular scaffolds to a 1,2,4-triazole core. rsc.orgrsc.org Other approaches include the [2 + 1 + 2] cyclization of amidines, isothiocyanates, and hydrazines, which proceeds without the need for external catalysts or oxidants. isres.org These methods often provide rapid and highly regioselective access to structurally diverse triazoles under mild reaction conditions. isres.orgorganic-chemistry.org

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation has become a significant tool in organic synthesis, offering benefits such as dramatically reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. nih.govrsc.orgpnrjournal.com The synthesis of 1,2,4-triazoles has greatly benefited from this technology. organic-chemistry.orgrjptonline.org

Microwave-assisted synthesis can be applied to the classical cyclocondensation reactions. For example, the reaction of N-arylsuccinimides with aminoguanidine hydrochloride can be efficiently carried out under microwave irradiation to produce 1,2,4-triazole derivatives. rsc.org One-pot syntheses of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceed smoothly under microwave conditions, often without the need for a catalyst. organic-chemistry.org Optimization studies have shown that parameters like temperature and duration can be fine-tuned to achieve high yields in minutes, a significant improvement over the hours or even days required for traditional methods. nih.govorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted 1,2,4-Triazole Synthesis
Reaction TypeHeating MethodTypical Reaction TimeTypical YieldReference
Cyclization of hydrazines and formamideConventional>4 hoursVariable nih.gov
Cyclization of hydrazines and formamideMicrowave10-15 minutesup to 81% nih.govorganic-chemistry.org
Piperazine-azole synthesisConventional27 hoursVariable nih.gov
Piperazine-azole synthesisMicrowave30 minutesup to 96% nih.gov

Strategic Incorporation of the Propylsulfanyl Moiety into the 1,2,4-Triazole Core

To synthesize the target compound, 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine, a thiol or thione group must first be present on the triazole ring, which can then be alkylated.

Precursor Synthesis and S-Alkylation Approaches

The key precursor for the target molecule is 5-amino-1H-1,2,4-triazole-3-thiol (or its tautomeric thione form). This compound can be synthesized by reacting thiosemicarbazide (B42300) with carbon disulfide in an alkaline medium, followed by cyclization. A more direct route involves the cyclization of dithiocarbazinates. For example, adding carbon disulfide to a solution of benzohydrazide (B10538) in ethanolic potassium hydroxide (B78521) yields a potassium dithiocarbazinate, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to afford the 1,2,4-triazole-3-thiol core. rjptonline.org

Once the 3-thiol precursor is obtained, the propylsulfanyl moiety is introduced via an S-alkylation reaction. This is a nucleophilic substitution where the sulfur atom of the thiol group attacks an alkyl halide. benthamdirect.comsemanticscholar.org For the synthesis of this compound, 5-amino-1H-1,2,4-triazole-3-thiol is reacted with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane.

A closely related synthesis reported in the literature involves the reaction of 5-amino-1H-1,2,4-triazole-3-thiol with benzyl (B1604629) chloride in an aqueous solution of sodium hydroxide and ethanol (B145695). nih.gov The reaction proceeds by forming the sodium salt of the thiol in situ, which then acts as the nucleophile. researchgate.net This general method is highly effective for producing a variety of S-substituted 3-mercapto-1,2,4-triazoles. benthamdirect.comingentaconnect.com

Optimization of Reaction Conditions for Selective Substitution

The S-alkylation of mercapto-1,2,4-triazoles is generally regioselective for the sulfur atom, which is a soft nucleophile, especially when reacted with soft electrophiles like alkyl halides. sigmaaldrich.com However, the optimization of reaction conditions is crucial to ensure high yields and prevent potential side reactions, such as N-alkylation.

Key parameters for optimization include:

Base: A base is required to deprotonate the thiol group, generating the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide. nih.govresearchgate.net The reaction is often performed by preparing the sodium or potassium salt of the triazole-thiol in situ. researchgate.net

Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol are frequently used, sometimes in combination with water. nih.govresearchgate.net The use of absolute ethanol can be advantageous in certain cases. researchgate.net

Temperature: S-alkylation reactions are typically conducted at room temperature or with gentle heating to ensure completion without promoting side reactions. nih.gov

Reactant Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion.

Table 2: Typical Conditions for S-Alkylation of 3-Mercapto-1,2,4-triazoles
Triazole SubstrateAlkylating AgentBaseSolventConditionsReference
5-amino-1H-1,2,4-triazole-3-thiolBenzyl chlorideNaOHWater/EthanolStirring for 10 min nih.gov
1H-5-mercapto-3-phenyl-1,2,4-triazoleEthyl chloroacetateIn situ sodium saltAbsolute ethanolNot specified researchgate.net
4-amino-5-mercapto-3-phenyl-1,2,4-triazoleEthyl chloroacetateIn situ sodium saltAbsolute ethanolNot specified researchgate.net

By applying these optimized conditions, the reaction between 5-amino-1H-1,2,4-triazole-3-thiol and an isopropyl halide in the presence of a suitable base and solvent system selectively yields this compound.

Advanced Derivatization Strategies for the this compound Scaffold

The this compound scaffold presents multiple reactive sites that allow for a variety of derivatization strategies. These modifications are crucial for exploring the structure-activity relationships of these compounds in various applications. The primary sites for functionalization include the exocyclic amino group at position 5, the propan-2-ylsulfanyl side chain at position 3, and the nitrogen atoms of the triazole ring.

Chemical Transformations at the Amino Group (Position 5)

The exocyclic amino group at the 5-position of the triazole ring is a key site for chemical modifications, enabling the introduction of a wide range of functional groups.

One common transformation is the formation of Schiff bases through condensation with various aldehydes. For example, 3-amino-5-methylthio-1H-1,2,4-triazole has been shown to react with substituted 2-hydroxybenzaldehydes to yield the corresponding Schiff base ligands. This reaction typically involves heating the reactants in a suitable solvent.

Another important derivatization is acylation. The amino group can be acylated to form amides, which can alter the electronic and steric properties of the molecule. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized through a multi-step process involving the acylation of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization and reaction with an amine. rsc.orgnih.gov

The amino group can also participate in multicomponent reactions. 3-Amino-1,2,4-triazole can act as a versatile nucleophile in reactions with electrophiles, leading to a diverse range of heterocyclic compounds. researchgate.net For example, it can react with diethyl phosphite (B83602) and triethyl orthoformate to form aminomethylenebisphosphonates. nih.gov

Furthermore, the amino group can be temporarily protected to allow for selective reactions at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. The protected amine is stable under various reaction conditions and can be readily removed with acid. zsmu.edu.ua This strategy has been employed to facilitate Mannich reactions at a different position of the triazole ring. zsmu.edu.ua

Reaction Type Reagents/Conditions Product Type Reference
Schiff Base FormationSubstituted Aldehydes, HeatImines
AcylationAcylating Agents (e.g., Anhydrides)Amides rsc.orgnih.gov
Multicomponent ReactionDiethyl Phosphite, Triethyl OrthoformateAminomethylenebisphosphonates nih.gov
Amine ProtectionBoc AnhydrideBoc-protected Amine zsmu.edu.ua
Mannich ReactionFormaldehyde, Primary/Secondary AmineMannich Bases zsmu.edu.ua

Modifications of the Propan-2-ylsulfanyl Side Chain

The propan-2-ylsulfanyl side chain offers another avenue for derivatization, primarily through reactions involving the sulfur atom. A key transformation is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. These modifications significantly alter the polarity and hydrogen bonding capabilities of the side chain.

Reaction Type Typical Reagents Product Type
OxidationHydrogen Peroxide, mCPBASulfoxide, Sulfone

Regioselective Functionalization of the Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, and their regioselective functionalization presents a synthetic challenge due to the potential for multiple isomers. The specific nitrogen atom that undergoes substitution is influenced by steric and electronic factors, as well as the reaction conditions.

Alkylation is a common method for functionalizing the triazole nitrogens. While S-alkylation is predominant for 1,2,4-triazole-3-thiones with alkyl halides, N-alkylation can occur under certain conditions. preprints.orgpreprints.orgmdpi.com The choice of solvent and base can play a crucial role in directing the regioselectivity.

In some cases, specific nitrogen atoms can be selectively targeted. For example, amidoalkylation of a 3-amino-1,2,4-triazole derivative with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine (B128534) has been shown to occur selectively at the N-1 position. researchgate.net

The tautomerism of the 1,2,4-triazole ring also plays a role in its reactivity. The 1H- and 4H-tautomers can exhibit different nucleophilicity at their respective nitrogen atoms, which can be exploited for regioselective functionalization. rsc.orgnih.gov

Reaction Type Reagents/Conditions Position of Functionalization Reference
N-AlkylationAlkylating Agents, Specific Bases/SolventsN-1, N-2, or N-4 preprints.orgpreprints.orgmdpi.com
AmidoalkylationN-(1,2,2,2-tetrachloroethyl)carboxamides, TriethylamineN-1 researchgate.net

Structural Elucidation and Conformational Analysis of 3 Propan 2 Ylsulfanyl 1h 1,2,4 Triazol 5 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of this compound and investigating the dynamic equilibrium between its possible tautomers. Due to annular prototropic tautomerism, 3-amino-1,2,4-triazoles can exist in multiple forms, such as the 1H, 2H, and 4H tautomers. This dynamic process significantly influences the NMR spectra.

Studies on analogous N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have shown that tautomeric transformations are often rapid on the NMR timescale, leading to broad signals for the triazole ring carbons in the ¹³C NMR spectrum. nih.gov For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the propan-2-yl (isopropyl) group—a septet for the CH proton and a doublet for the two CH₃ groups. The amine (NH₂) and triazole (NH) protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In some cases, depending on the solvent and temperature, separate signals for the amino and triazole protons of different tautomers may be resolved. nih.gov

2D-NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the CH and CH₃ protons of the isopropyl group, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be essential for unambiguously assigning the ¹H and ¹³C signals, including those of the triazole ring, and confirming the connectivity between the isopropyl group and the sulfur atom attached to the triazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Triazole C3-~155-165Correlation to isopropyl CH
Triazole C5-~150-160Correlation to NH and NH₂ protons
Isopropyl CHSeptet, ~3.5-4.0~35-45Correlation to Triazole C3
Isopropyl CH₃Doublet, ~1.3-1.5~20-25Correlation to Isopropyl CH
Amine NH₂Broad singlet, ~5.5-7.0-Correlation to Triazole C5
Triazole NHBroad singlet, ~11.0-13.0-Correlation to Triazole C3 and C5

Note: Predicted values are based on data for analogous 1,2,4-triazole (B32235) structures. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. The spectra are expected to exhibit characteristic bands corresponding to the N-H, C-H, C=N, and C-S bonds.

Analysis of related 3-mercapto-1,2,4-triazole and 3-amino-1,2,4-triazole compounds provides a basis for assigning these vibrational modes. researchgate.netnih.gov The N-H stretching vibrations of the primary amine and the triazole ring are expected to appear as broad bands in the high-frequency region of the FT-IR spectrum (3100-3400 cm⁻¹). The C-H stretching vibrations of the isopropyl group would be observed around 2850-3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) is more complex, containing bands for C=N and N=N stretching and N-H bending vibrations, which are characteristic of the triazole ring structure. researchgate.net The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H StretchingAmine (NH₂) and Triazole (NH)3100 - 3400
C-H StretchingIsopropyl (sp³ C-H)2850 - 3000
N-H BendingAmine (NH₂)1590 - 1650
C=N / N=N StretchingTriazole Ring1260 - 1580
C-H BendingIsopropyl1370 - 1470
C-S StretchingThioether600 - 800

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the 1,2,4-triazole ring system. Heterocyclic compounds of this nature typically exhibit π → π* and n → π* electronic transitions. Studies on similar 3-amino-5-mercapto-1,2,4-triazole (B94436) structures show that the absorption spectra are sensitive to solvent polarity and pH. nih.gov It is expected that the compound will display strong absorption bands in the UV region, likely between 200 and 280 nm, corresponding to π → π* transitions within the conjugated triazole ring. Weaker n → π* transitions may also be observed at longer wavelengths.

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₅H₁₀N₄S) is 159.0699. HRMS analysis would be used to verify this mass, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Key fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the loss of the propan-2-yl (isopropyl) group (a loss of 43 Da) or the propan-2-ylsulfanyl radical.

X-ray Crystallography for Solid-State Structure Determination

While solution-state analysis is crucial, X-ray crystallography provides the definitive, static structure of the molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for this compound is not available, the crystal structure of the closely related compound, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, provides a reliable model for its expected solid-state conformation. nih.gov

The 1,2,4-triazole ring is expected to be essentially planar. The isopropyl group attached to the sulfur atom would adopt a specific conformation relative to this ring. In the solid state, the molecules are anticipated to form an extensive network of intermolecular hydrogen bonds. The amine (NH₂) group and the triazole NH protons can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. These interactions, such as N—H···N hydrogen bonds, are critical in defining the crystal packing, often linking molecules into chains or more complex three-dimensional networks. nih.gov

Table 3: Predicted Bond Lengths and Angles based on Analogue 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine

Bond Predicted Length (Å) Angle Predicted Angle (°)
C3-S1~1.74S1-C3-N4~125
C5-N(amine)~1.35N(amine)-C5-N1~127
N1-N2~1.39C3-N4-C5~105
N4-C3~1.32N2-N1-C5~109
N4-C5~1.37N1-N2-C3~109

Data derived from the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine and may differ slightly for the propan-2-yl derivative. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline solid state is governed by a network of intermolecular interactions that seek to achieve the most stable energetic configuration. For this compound, hydrogen bonding is the principal directional force defining the crystal lattice.

Detailed crystallographic analysis of the analogous compound, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveals that the primary structural motif is driven by intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net In this structure, the exocyclic amino group and the annular nitrogen atoms of the triazole ring act as hydrogen bond donors and acceptors, respectively. This specific interaction links adjacent molecules to form infinite zigzag chains extending through the crystal lattice. nih.govresearchgate.net

Due to the absence of aromatic rings in this compound, significant π-π stacking interactions are not expected to be a major contributing factor to the crystal packing, unlike in derivatives containing phenyl or other aromatic moieties.

Table 1: Representative Hydrogen Bond Geometry in a Closely Related Analogue Based on data for 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N—H···N0.90(1)2.15(2)3.045(3)173(3)
Data derived from crystallographic studies of analogous structures. nih.govresearchgate.net

Identification and Characterization of Tautomeric Forms in the Crystalline State

The 1,2,4-triazole ring system is subject to prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring and the exocyclic amino group. For a 3-sulfanyl-5-amino-1H-1,2,4-triazole structure, several tautomeric forms are theoretically possible.

However, X-ray crystallography studies on various 3,5-substituted 1,2,4-triazoles consistently show a strong preference for specific tautomers in the solid state. nih.govrsc.org For derivatives with a primary amino group, the molecule typically crystallizes in the amino form, with the proton residing on a ring nitrogen atom rather than the exocyclic nitrogen (the imino form). rsc.org Specifically, crystallographic analysis of related compounds confirms that the annular hydrogen atom is located on the N1 atom, establishing the 5-amino-1H-1,2,4-triazole as the dominant, if not exclusive, tautomer in the crystalline state. nih.govresearchgate.netnih.gov

Therefore, it is definitively expected that this compound exists in its 5-amino-1H tautomeric form in the solid state. This configuration allows for the effective hydrogen-bonding network described previously, contributing to the stability of the crystal lattice.

Investigation of Conformational Dynamics and Tautomeric Equilibria in Solution

In contrast to the fixed structure in the solid state, molecules in solution exhibit greater dynamic behavior. For this compound, this includes both conformational flexibility of the propan-2-ylsulfanyl side chain and, more significantly, a dynamic equilibrium between different annular tautomers. nih.gov

Annular prototropic tautomerism in solution can lead to the co-existence of three primary forms, as illustrated below. nih.govrsc.org

Table 2: Potential Annular Tautomers in Solution

Tautomer NameStructural Description
5-amino-1H-1,2,4-triazole Proton on N1, adjacent to the amino group.
3-amino-1H-1,2,4-triazole Proton on N1, adjacent to the sulfanyl (B85325) group.
5-amino-4H-1,2,4-triazole Proton on N4, linking the two ring carbons.

The study of these equilibria is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemanticscholar.org The relative populations of the tautomers can be influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents. nih.gov

In studies of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H tautomer was found to be the predominant form in solution. nih.gov The tautomeric transformations are often rapid on the NMR timescale, which can result in the broadening of signals in ¹³C NMR spectra for the triazole ring carbons, as they represent an average of the different tautomeric states. nih.gov In some instances, particularly in ¹H NMR, separate signals for individual tautomers may be resolved, allowing for the quantification of the equilibrium constant (KT) and the corresponding Gibbs free energy (ΔG) of the equilibrium. nih.gov

For this compound, it is expected that a similar dynamic equilibrium exists in solution, with the 5-amino-1H form likely being the major species, in equilibrium with smaller amounts of the 3-amino-1H and potentially the 5-amino-4H tautomers. The rotation around the C-S and S-C bonds of the propan-2-ylsulfanyl group adds another layer of conformational dynamics, though these rotations are typically low-energy processes.

Absence of Specific Research Data for this compound

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies focused exclusively on the chemical compound This compound . Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific analyses as requested in the provided outline.

The scientific community extensively utilizes computational methods to investigate various derivatives of the 1,2,4-triazole scaffold due to their wide-ranging biological activities. curtin.edu.auresearchgate.netnih.gov Methodologies such as Density Functional Theory (DFT) for electronic structure analysis, Gauge-Including Atomic Orbital (GIAO) calculations for predicting NMR spectra, and molecular docking for simulating biological interactions are commonly employed. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netmwjscience.com

However, these computational investigations are highly specific to the molecule being studied. The electronic properties, predicted spectroscopic parameters, tautomeric stability, and potential interactions with biological targets are all directly dependent on the precise arrangement of atoms and functional groups in that molecule.

While there are numerous computational studies on related 1,2,4-triazole compounds, such as 3-amino-1,2,4-triazoles, 3-thio-1,2,4-triazoles, and other analogues, the specific combination of a 5-amino group and a 3-(propan-2-ylsulfanyl) substituent has not been the subject of dedicated computational analysis in the available literature. rsc.orgnih.govresearchgate.netresearchgate.net Therefore, any attempt to create the requested article would involve extrapolating data from structurally different molecules, which would be scientifically inaccurate and speculative.

To maintain scientific integrity and accuracy, this report cannot fulfill the request for an article detailing the computational and theoretical investigations of this compound due to the absence of requisite research data.

Computational and Theoretical Investigations of 3 Propan 2 Ylsulfanyl 1h 1,2,4 Triazol 5 Amine

Molecular Modeling and Docking Simulations

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. For the development of analogs of 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine, these techniques involve the creation of large, diverse libraries of virtual molecules that are then computationally evaluated for their potential to interact with a specific biological target.

The process begins with the construction of a virtual library, often based on a core scaffold like 1,2,4-triazole-5-amine. nih.gov By systematically modifying the substituents at various positions on the triazole ring, a vast chemical space can be explored. For instance, analogs can be designed by varying the alkyl or aryl groups attached to the sulfur atom or the amine group.

Once the virtual library is established, high-throughput virtual screening (HTVS) is employed to filter and prioritize candidates. A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. pensoft.net For 1,2,4-triazole (B32235) derivatives, docking studies have been successfully used to predict interactions with various enzymes, such as glucosamine-6-phosphate synthase and aromatase. nih.govnih.gov The binding scores obtained from these simulations, often expressed as binding energy (kcal/mol), help in ranking the compounds. pensoft.netnih.gov For example, studies on similar triazole hybrids have shown that compounds with lower binding energies often exhibit higher biological activity. nih.gov

This computational prescreening allows researchers to focus synthetic efforts on a smaller, more promising subset of compounds, thereby accelerating the drug development pipeline. zsmu.edu.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for 1,2,4-Triazol-5-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of 1,2,4-triazol-5-amine, QSAR serves as a powerful tool to predict the activity of unsynthesized analogs and to understand the structural requirements for a desired biological effect. zsmu.edu.ua

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net By developing a robust QSAR model, researchers can identify which physicochemical or structural features are most influential, guiding the design of more potent and selective molecules.

The first step in developing a QSAR model is the selection and calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be broadly categorized into several classes:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight (MW), molar refractivity (MR), and volume (V). researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment (DM) and partial atomic charges. researchgate.net

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The table below presents some of the common molecular descriptors used in QSAR studies of triazole derivatives.

DescriptorSymbolDescription
Molecular WeightMWThe sum of the atomic weights of all atoms in a molecule.
LogPLogPThe logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. researchgate.net
Molar RefractivityMRA measure of the total polarizability of a mole of a substance. researchgate.net
Dipole MomentDMA measure of the net molecular polarity. researchgate.net
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Hydrogen Bond AcceptorsHBAThe number of hydrogen bond acceptors in the molecule. researchgate.net
Hydrogen Bond DonorsHBDThe number of hydrogen bond donors in the molecule. researchgate.net

Once the molecular descriptors are calculated, various statistical methods are used to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., IC₅₀ or MIC values) based on the values of the selected descriptors. Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of descriptors. researchgate.net

Multiple Non-linear Regression (MNLR): Used when the relationship between the descriptors and activity is not linear. researchgate.net

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships and is often found to have better predictive power than MLR models. researchgate.netresearchgate.net

The reliability and predictive ability of the developed QSAR models are assessed using several statistical parameters. A good model will have a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a low standard error of estimate (S). nih.gov For example, a 3D-QSAR study on menthol-derived 1,2,4-triazole-thioethers resulted in a CoMFA model with a q² of 0.514 and an r² of 0.991, indicating a reliable and effective model. nih.gov

The table below summarizes the performance of various QSAR models developed for 1,2,4-triazole derivatives from different studies.

Model TypeCorrelation Coefficient (r²)Cross-validation Coefficient (q²)Fischer Ratio (F value)Reference
MLR (Anti-pancreatic cancer)-0.51- researchgate.net
MNLR (Anti-pancreatic cancer)-0.90- researchgate.net
ANN (Anti-pancreatic cancer)0.896-- researchgate.net
CoMFA (Antifungal)0.9910.514183.384 nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. QSAR and molecular docking studies are instrumental in identifying these key elements within the 1,2,4-triazole scaffold. researchgate.netnih.gov

For 1,2,4-triazol-5-amine derivatives, several key pharmacophoric features have been identified as crucial for various biological activities:

The 1,2,4-Triazole Ring: The ring itself is a critical scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, which is a key interaction with many biological targets. nih.govnih.gov The dipole character and rigidity of the ring also contribute to high-affinity binding. nih.gov

The 5-Amino Group: The amino group (-NH₂) at position 5 is a potent hydrogen bond donor, which is often essential for anchoring the molecule within the active site of a target protein. urfu.ru

Substituents at Position 3: The nature of the substituent at the 3-position, such as the propan-2-ylsulfanyl group in the title compound, significantly influences the molecule's lipophilicity and steric properties. This region often interacts with hydrophobic pockets in the target protein.

Substituents at Position 4: Modifications at the N4 position can also modulate activity. For instance, the introduction of bulky or aromatic groups at this position has been shown to enhance the biological effects in certain classes of triazole derivatives. zsmu.edu.ua

Molecular docking studies often visualize these interactions, showing, for example, hydrogen bonds between the triazole nitrogens or the amino group and specific amino acid residues (like asparagine) in the target's active site. nih.govrsc.org The combination of these features—a central rigid scaffold, strategically placed hydrogen bond donors and acceptors, and tunable hydrophobic elements—makes the 1,2,4-triazol-5-amine core a versatile pharmacophore for drug design. urfu.runih.gov

Biological Activity of 3 Propan 2 Ylsulfanyl 1h 1,2,4 Triazol 5 Amine: Mechanistic Insights and Target Identification Preclinical Focus

Antimicrobial Properties and Underlying Mechanisms of Action

No specific studies were identified that investigated the antimicrobial properties of 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis (e.g., CYP51 inhibition) in Fungal Strains

There are no available preclinical data assessing the antifungal activity of this compound or its potential mechanism of action, such as the inhibition of CYP51 (lanosterol 14α-demethylase), a common target for azole antifungal drugs.

Antibacterial Activity: Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (in vitro models)

Information regarding the in vitro efficacy of this compound against Gram-positive or Gram-negative bacterial strains is not present in the reviewed scientific literature.

Antiviral Activity (in vitro models)

No in vitro studies detailing the potential antiviral activity of this compound have been published.

Antineoplastic and Antiproliferative Activities in Preclinical Models

There is a lack of publicly available research on the antineoplastic and antiproliferative effects of this compound.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

No data from in vitro cytotoxicity assays performed with this compound on any cancer cell lines have been reported.

Investigation of Cellular Mechanisms: Apoptosis Induction, Cell Cycle Arrest, and Signal Transduction Pathway Modulation

In the absence of cytotoxicity data, there have been no subsequent investigations into the cellular mechanisms, such as apoptosis induction or cell cycle arrest, that might be associated with this compound.

Anti-angiogenic Properties in Non-human Models

While direct studies on the anti-angiogenic properties of this compound are not extensively detailed in current literature, the foundational molecule, 3-amino-1,2,4-triazole, has been identified as possessing antiangiogenic activity. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. researchgate.net The exploration of 1,2,4-triazole (B32235) derivatives as antiangiogenic agents is an active area of research, suggesting that the core triazole structure is a viable scaffold for developing compounds that can interfere with neovascularization. researchgate.net The specific contribution of the propan-2-ylsulfanyl group at the 3-position and the amine group at the 5-position to this activity requires further dedicated investigation in relevant in vitro and in vivo non-human models to elucidate its precise mechanism and potential efficacy.

Exploration of Other Pharmacological Activities and Molecular Targets

Enzyme Inhibition Studies (e.g., Catalase, Imidazoleglycerol-Phosphate Dehydratase, other relevant enzymes)

The 1,2,4-triazole scaffold is a well-established inhibitor of several enzymes. Studies on compounds structurally related to this compound have demonstrated significant inhibitory activity against key enzymes like catalase and imidazoleglycerol-phosphate dehydratase (IGPD).

Catalase Inhibition: The parent compound, 3-amino-1,2,4-triazole (3-AT), is a widely recognized specific and irreversible inhibitor of catalase. nih.govmdpi.com Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂). dergipark.org.tr 3-AT covalently binds to the active site of the tetrameric form of catalase, leading to its inactivation. nih.govmdpi.com This inhibition can lead to an accumulation of cellular reactive oxygen species (ROS), a mechanism that has been exploited in research to study oxidative stress. mdpi.com Another analog, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), has also been shown to inhibit human erythrocyte catalase in a pH-dependent manner, with stronger inhibition observed at a higher pH. dergipark.org.tr

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition: IGPD is an essential enzyme in the histidine biosynthesis pathway of bacteria, archaea, plants, and lower eukaryotes, but it is absent in mammals. mdpi.comnih.gov This makes it a prime target for the development of selective antimicrobial agents and herbicides. nih.govresearchgate.net The 1,2,4-triazole ring is capable of mimicking the imidazole (B134444) heterocycle of the native IGPD substrate. mdpi.com Various triazole derivatives have been shown to be potent inhibitors of IGPD. researchgate.net For instance, β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) demonstrated efficient inhibition of Mycobacterium tuberculosis (Mtb) IGPD in the lower micromolar range and exhibited bactericidal activity. nih.gov Crystal structures have confirmed that inhibitors like DLA bind in the active site pocket of the enzyme, mimicking the substrate's binding mode. nih.gov

Inhibition of Other Enzymes: The versatility of the 1,2,4-triazole scaffold extends to the inhibition of other enzymes. Certain azinane-triazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, indicating their potential role in managing conditions like Alzheimer's disease and diabetes mellitus. nih.gov

Table 1: Enzyme Inhibition by 1,2,4-Triazole Analogs
CompoundTarget EnzymeInhibition DetailsSource
3-amino-1,2,4-triazole (3-AT)CatalaseIrreversible, covalent binding to active site nih.govmdpi.com
3-amino-1,2,4-triazole-5-carboxylic acid (ATZc)Human Erythrocyte CatalaseIC₅₀: 23.21 µM (at pH 7.5) dergipark.org.tr
β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA)Mtb Imidazoleglycerol-Phosphate Dehydratase (IGPD)Inhibitory efficacy in the lower micromolar range nih.gov
Various Triazole PhosphonatesImidazoleglycerol-Phosphate Dehydratase (IGPD)Kᵢ values of 40, 10, and 8.5 nM for three different compounds researchgate.net
Azinane-Triazole DerivativesAcetylcholinesterase (AChE)IC₅₀ as low as 0.73 µM for one derivative nih.gov
Azinane-Triazole Derivativesα-GlucosidaseIC₅₀ as low as 36.74 µM for one derivative nih.gov

Receptor Binding Studies and Ligand-Based Target Discovery

The triazole nucleus is a key pharmacophore in the design of ligands for various biological receptors. While specific receptor binding data for this compound is limited, studies on analogous structures highlight the potential of this chemical family.

Opioid and Sigma Receptors: A series of fentanyl derivatives incorporating a triazole ring were synthesized and evaluated for their affinity to the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). semanticscholar.org These studies are part of an effort to develop painkillers with reduced side effects by targeting both receptors. semanticscholar.org One such analog showed moderate binding to both MOR (IC₅₀ = 1.9 µM) and σ1R (IC₅₀ = 6.9 µM). semanticscholar.org

NMDA Receptors: (R)-2-amino-3-triazolpropanoic acid derivatives have been developed as agonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, with some compounds showing preferential activity for specific GluN2 subunits. frontiersin.org

Nuclear Receptors: Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine were identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov

Ligand-based target discovery often employs computational methods. In silico tools like molecular docking and target prediction software are used to identify potential protein targets and elucidate binding modes for novel triazole compounds, guiding further experimental validation. pensoft.netvnu.edu.ua

Neuroprotective Effects: Investigation of Oxidative Stress Pathways and Mitochondrial Function in Cell-Based and Animal Models

The potential neuroprotective effects of this compound are complex and not yet directly established. The compound's close analog, 3-amino-1,2,4-triazole (3-AT), is known to induce oxidative stress by inhibiting catalase, which leads to the accumulation of hydrogen peroxide. mdpi.com Elevated oxidative stress and compromised mitochondrial function are key factors in the pathogenesis of neurodegenerative diseases. nih.gov

Conversely, some triazole-based compounds have been investigated for their effects on mitochondrial function. One study on triazole-based aminodiol derivatives in leukemic cells found that they induced mitochondrial damage and stress, leading to apoptosis. mdpi.com This highlights the ability of the triazole scaffold to interact with mitochondrial pathways, although not in a neuroprotective context in that specific study. The search for neuroprotective agents often focuses on mitochondriotropic antioxidants that can protect mitochondrial integrity from oxidative damage. nih.govnih.gov Given the pro-oxidant potential of catalase-inhibiting triazoles, any neuroprotective application of this compound would require careful structural modification to mitigate this effect and enhance antioxidant properties.

Anti-inflammatory and Analgesic Properties in Preclinical Models

A significant body of preclinical evidence supports the anti-inflammatory and analgesic properties of the 1,2,4-triazole class of compounds.

Analgesic Activity: Various derivatives containing the 1,2,4-triazole ring have demonstrated significant analgesic effects in established animal models. nih.gov In the acetic acid-induced writhing test, which assesses peripheral analgesic activity, several triazole derivatives were found to be superior analgesic agents. nih.govresearchgate.net Similarly, in the hot plate method, a model for central analgesic action, certain triazoles showed notable potential. nih.govresearchgate.net The combination of 1,2,4-triazole and pyrazole (B372694) moieties has also been explored to create compounds with antinociceptive activity. zsmu.edu.ua

Anti-inflammatory Activity: The anti-inflammatory potential of 1,2,4-triazole derivatives has been confirmed in models such as carrageenan-induced paw edema in rats. researchgate.netresearchgate.net Some newly synthesized derivatives have shown potency greater than the standard drug indomethacin. researchgate.net The mechanisms underlying these effects are varied. Some compounds exhibit inhibitory activity against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. nih.gov Studies on novel N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone revealed significant and selective COX-2 inhibitory activity. mdpi.com Furthermore, these compounds were shown to increase the viability of cells pre-treated with the pro-inflammatory agent lipopolysaccharide (LPS) and to reduce levels of reactive oxygen and nitrogen species (RONS) under induced oxidative stress. mdpi.com

Table 2: Preclinical Anti-inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives
Derivative ClassActivityPreclinical ModelProposed MechanismSource
1,2,4-Triazoles with Pyrazole, Tetrazole, IsoxazoleAnalgesicAcetic acid-induced writhing; Hot plate methodNot specified nih.gov
5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneAnalgesic & Anti-inflammatoryAcetic acid writhing; Hot plate; Carrageenan-induced edemaNot specified researchgate.net
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesAnti-inflammatoryCarrageenan-induced edemaNot specified; some more potent than indomethacin researchgate.net
Quinolone-1,2,4-triazole hybridsAnti-inflammatoryIn vitro enzyme assaysDual COX-2/5-LOX inhibition nih.gov
N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinoneAnti-inflammatoryIn vitro COX assays; LPS-induced inflammation in cellsSelective COX-2 inhibition; Reduction of RONS mdpi.com

Comprehensive Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies provide crucial insights into optimizing these molecules for desired therapeutic effects.

Substitution at the 3-position (S-alkylation): The sulfur atom at the 3-position is a common site for modification. A study on a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives revealed that the nature of the alkyl group significantly influences antiproliferative activity against various cancer cell lines. nih.gov The presence of the propan-2-ylsulfanyl (isopropylthio) group in the title compound is therefore expected to be a key determinant of its biological profile.

Substitution at the 4-position: The amino group at the 4-position is also critical. In a series of N-substituted-1,2,4-triazole derivatives, the substituent at this position was found to influence both cytotoxicity and COX inhibitory activity. mdpi.com The antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives was also linked to the substitutions on this exocyclic amino group. zsmu.edu.ua

Substitution at the 5-position: The amine group at the 5-position in this compound is a key feature. In many related active compounds, this position is substituted with various aryl or alkyl groups, which significantly impacts their pharmacological profile. For example, in a series of anti-inflammatory compounds, a 4-chlorophenyl group at the 5-position was a core feature of the starting material. researchgate.net

Impact of Isopropylthio Group on Potency and Selectivity

The introduction of a sulfur-containing substituent, such as the isopropylthio group at the C3 position of the 1,2,4-triazole ring, significantly influences the compound's interaction with biological targets. Sulfur-containing heterocycles can participate in unique non-bonding interactions that control molecular conformation, potentially improving binding affinity and selectivity while mitigating off-target effects. nih.gov The nature of the S-linked group is a critical determinant in the structure-activity relationship (SAR) of 3-thio-1,2,4-triazole derivatives. nih.gov

The isopropyl group, being a branched alkyl chain, imparts specific steric and electronic properties. Its bulk can provide conformational restriction, locking the molecule into a bioactive conformation favored by the target's binding site. This steric hindrance can also enhance selectivity by preventing the molecule from fitting into the binding pockets of off-target proteins. Furthermore, the lipophilicity of the isopropyl group can enhance the molecule's ability to cross cellular membranes and reach its site of action.

In studies of related 3-thio-1,2,4-triazoles developed as somatostatin (B550006) receptor-4 (SST4) agonists, the exploration of different chain lengths and side groups on the sulfur atom was crucial for optimizing binding affinity. nih.gov While direct data for the isopropyl group in that specific series is not detailed, the principle of modulating affinity and selectivity through changes to the S-substituent is well-established. For instance, the replacement of an amide group with sulfur-containing heterocycles like thiazole (B1198619) has been shown to lead to stronger interactions with biological targets. nih.gov The isopropylthio group, therefore, likely plays a key role in defining the potency and selectivity profile of this compound by influencing its shape, flexibility, and lipophilicity, which are critical for effective ligand-receptor binding.

FeatureImpact on Biological Activity
Lipophilicity The isopropyl group increases the molecule's nonpolar character, potentially enhancing membrane permeability and access to intracellular targets.
Steric Bulk The branched nature of the isopropyl group can provide a better fit in specific hydrophobic pockets of a target protein, enhancing binding affinity and selectivity.
Conformational Rigidity The steric hindrance from the isopropyl group can restrict the rotation around the C-S bond, favoring a specific conformation that may be optimal for biological activity.
Metabolic Stability The sulfur linkage and the branched alkyl group may influence the compound's susceptibility to metabolic enzymes, affecting its pharmacokinetic profile.

Role of the Amino Group and Triazole Ring in Biological Interactions

The 1,2,4-triazole ring and the C5-amino group are fundamental pharmacophoric features that enable potent interactions with various biological targets. The triazole ring's nitrogen atoms act as key hydrogen bond acceptors, a crucial interaction for binding affinity. nih.govresearchgate.net In several classes of enzyme inhibitors, such as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with the iron atom in the heme moiety of cytochrome P450 enzymes. nih.gov This ability to form hydrogen bonds and coordinate with metal ions makes the triazole scaffold exceptionally versatile in drug design. researchgate.net

The amino group at the C5 position further enhances the molecule's ability to form strong intermolecular interactions. As a hydrogen bond donor, the -NH2 group can establish critical connections within a receptor's active site, anchoring the ligand and contributing significantly to its binding energy. The presence of an amino group on azole rings can offer the potential for producing a variety of chemical substances with diverse biological activities. researchgate.net The combination of hydrogen bond donors (the amino group and the ring N-H) and acceptors (the ring nitrogens) in this compound creates a pattern of interactions that can be recognized by a wide range of biological macromolecules, including enzymes and receptors. tandfonline.com

MoietyType of InteractionContribution to Biological Activity
1,2,4-Triazole Ring Hydrogen Bond Acceptor, Dipole-Dipole Interactions, Metal Coordination nih.govresearchgate.netAnchors the molecule within the active site of target proteins; essential for binding to many enzymes and receptors.
Amino Group (-NH2) Hydrogen Bond DonorForms directed hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the target's binding pocket, enhancing affinity and specificity.
Combined System Pharmacophore PatternThe spatial arrangement of hydrogen bond donors and acceptors creates a specific recognition motif for biological targets.

Design Principles for Enhanced Bioactivity through Chemical Modification

The structure of this compound serves as a template that can be systematically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous 1,2,4-triazole derivatives provide guiding principles for such chemical modifications. nih.govresearchgate.net

One primary strategy involves the modification of the S-alkyl group. Altering the size, shape, and polarity of this substituent can optimize interactions within hydrophobic pockets of a target protein. For example, exploring linear vs. branched alkyl chains, or introducing cyclic or aromatic moieties, can fine-tune the compound's potency and selectivity. nih.gov

Another avenue for modification is the amino group. While often crucial for activity, it can be substituted to introduce new interaction points or modulate physicochemical properties like solubility and pKa. For instance, acylation or alkylation of the amino group could lead to derivatives with altered biological profiles.

Furthermore, substitution at the N1, N2, or N4 positions of the triazole ring is a common strategy in the design of 1,2,4-triazole-based drugs. nih.govdntb.gov.ua Attaching different functional groups at these positions can profoundly impact the molecule's interaction with its target. For example, in the development of somatostatin receptor agonists, substitutions at the N4 position of the triazole ring with groups like 4-aminobutyl or 3-(imidazole-4-yl)propyl were explored to enhance affinity. nih.gov

Finally, computational methods such as molecular docking can be employed to predict how designed analogues will interact with a potential target. nih.gov This in silico approach allows for the rational design of new derivatives with a higher probability of enhanced bioactivity, guiding synthetic efforts toward the most promising candidates. researchgate.net By combining these strategies, the core scaffold of this compound can be systematically optimized to develop potent and selective therapeutic agents.

Future Research Directions and Emerging Applications for 3 Propan 2 Ylsulfanyl 1h 1,2,4 Triazol 5 Amine Derivatives

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved multi-step procedures. chemmethod.com Future research is increasingly aimed at developing more efficient, cost-effective, and environmentally friendly synthetic strategies. Key areas of focus include one-pot reactions, metal-free catalysis, and the use of greener solvents.

Advanced methodologies are being explored to streamline the synthesis process. For instance, metal-free oxidative cyclization and [2+1+2] cyclization processes that form new C–N bonds in a single step are gaining traction. isres.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov The development of tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represents a significant step towards process intensification and waste reduction. nih.gov

The principles of green chemistry are becoming central to the synthesis of new triazole derivatives. This includes employing renewable starting materials, such as using D-glucose as a C1 synthon, and designing reactions that minimize the use of hazardous reagents and solvents. isres.org These sustainable approaches not only reduce the environmental impact but can also lead to safer and more economical manufacturing processes on a larger scale.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives

MethodologyAdvantagesDisadvantagesFuture Outlook
Conventional Multi-Step Synthesis Well-established, reliable for specific targets.Time-consuming, high waste generation, often harsh conditions.Phasing out in favor of more efficient methods.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity.Requires specialized equipment, scalability can be a challenge.Continued optimization for large-scale industrial applications. rsc.orgnih.gov
One-Pot/Tandem Reactions High atom economy, reduced waste, simplified procedures.Requires careful optimization of reaction conditions for all steps.A major focus for developing complex molecules efficiently. isres.org
Green Chemistry Approaches Environmentally friendly, safer, uses renewable resources.May require novel catalyst development, initial research investment.Growing importance for sustainable industrial chemistry. isres.org

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. ijettjournal.orgjsr.org For derivatives of 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine, these computational approaches can be applied across the entire discovery pipeline.

ML models can be trained on large datasets of existing 1,2,4-triazole compounds to predict their biological activities, pharmacokinetic properties, and potential toxicity. jsr.org This allows researchers to perform virtual screening of vast chemical libraries, prioritizing compounds with the highest probability of success for synthesis and experimental testing. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. drughunter.com

Furthermore, generative AI models can design novel 1,2,4-triazole derivatives with bespoke properties tailored to specific biological targets. researchgate.net By learning the complex relationships between chemical structure and biological function, these algorithms can propose new molecules that are more potent, selective, and have better drug-like properties than existing compounds. AI can also aid in identifying the binding modes of these derivatives within protein targets through advanced molecular docking simulations, providing crucial insights for structure-based drug design. nih.gov

Key Applications of AI/ML in Triazole Derivative Discovery:

Virtual Screening: Rapidly identifying promising candidates from large compound databases.

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of novel compounds.

De Novo Drug Design: Generating entirely new molecular structures with desired properties. researchgate.net

Target Identification: Predicting new biological targets for existing or novel triazole derivatives.

Drug Repurposing: Identifying new therapeutic uses for known compounds. researchgate.net

Exploration of Novel Biological Targets and Neglected Therapeutic Areas

While 1,2,4-triazole derivatives are well-known for their antifungal and anticancer activities, future research is aimed at exploring novel biological targets and addressing therapeutic areas that are currently underserved. nih.govlifechemicals.com The structural versatility of the 1,2,4-triazole scaffold allows for fine-tuning to interact with a wide range of biological macromolecules.

One emerging area is the development of ferroptosis inhibitors. nih.gov Ferroptosis is a form of regulated cell death implicated in various diseases, and novel 1,2,4-triazole derivatives have been identified as potent inhibitors of this process, offering potential treatments for conditions like acute liver injury. nih.gov Another modern focus is on cyclin-dependent kinase (CDK) inhibitors, with new indolyl 1,2,4-triazole derivatives showing promise as anti-proliferative agents by targeting CDK4 and CDK6. rsc.org

There is also significant potential in targeting neglected diseases, such as tropical parasitic infections and multidrug-resistant bacterial strains. The unique chemical features of 1,2,4-triazoles can be exploited to develop agents that overcome existing resistance mechanisms. For example, research into their antileishmanial, antimalarial, and broad-spectrum antibacterial activities is ongoing. nih.gov Exploring their potential as neuroprotectants, antioxidants, and antivirals further broadens their therapeutic horizons. nih.gov

Table 2: Emerging Therapeutic Targets for 1,2,4-Triazole Derivatives

Therapeutic AreaBiological Target/MechanismPotential Indication
Oncology Ferroptosis Inhibition, Aromatase Inhibition, CDK4/CDK6 InhibitionAcute Organ Injury, Breast Cancer, Various Cancers nih.govnih.govrsc.org
Infectious Diseases Novel bacterial enzymes, Viral replication pathwaysMultidrug-resistant infections, Emerging viral diseases nih.gov
Neurology Cannabinoid CB1 receptors, GABA-A receptorsNeurodegenerative diseases, Epilepsy nih.gov
Inflammatory Diseases PDE4A inhibitors, Urease inhibitionAutoimmune disorders, H. pylori infection nih.gov

Applications in Chemical Biology, Material Science, and Supramolecular Chemistry

Beyond medicine, derivatives of this compound have significant potential in other scientific domains, including chemical biology, material science, and supramolecular chemistry.

In chemical biology , 1,2,4-triazole derivatives can be developed as chemical probes to study complex biological processes. Their ability to bind to specific proteins or enzymes allows them to be used to investigate cellular pathways and validate new drug targets.

In material science , the nitrogen-rich 1,2,4-triazole ring is a valuable building block for creating advanced materials. acs.org These compounds are used as ligands to create coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, and luminescent properties. mdpi.com They also have applications as corrosion inhibitors for metals and as components in the development of energetic materials, where the high nitrogen content contributes to a large positive enthalpy of formation. nih.govlifechemicals.comacs.org

In supramolecular chemistry , the 1,2,4-triazole unit can participate in various noncovalent interactions, such as hydrogen bonding and coordination with metal ions. nih.gov This makes its derivatives excellent candidates for constructing complex supramolecular architectures like macrocycles and cages. These structures can act as receptors for the selective recognition and sensing of specific ions or small molecules, with potential applications in environmental monitoring and diagnostics. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazol-5-thiol and 2-bromopropane under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can significantly enhance reaction efficiency, reducing time from hours to minutes and improving yields by 20–30% compared to conventional heating . Key parameters to optimize include:
  • Base selection : Strong bases (e.g., NaOH) favor deprotonation of the thiol group.
  • Solvent : Polar aprotic solvents like DMF or DMSO improve solubility.
  • Temperature : Microwave irradiation at 80–100°C accelerates reaction kinetics.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl group at position 3, amine at position 5).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C₅H₁₀N₄S: C 39.45%, H 6.62%, N 36.80%, S 17.13%) .

Q. What are the primary biological or pharmacological applications of this compound in current research?

  • Methodological Answer : The compound’s triazole core and sulfanyl group enable interactions with enzymes like ketol-acid reductoisomerase (KARI), making it a candidate for:
  • Antimicrobial studies : Assess minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or substituent orientations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical. For example:
  • Tautomer identification : Compare bond lengths (e.g., N–N vs. N–C) to distinguish 1H- vs. 4H-triazole tautomers.
  • Sulfanyl group orientation : Use ORTEP-3 to visualize spatial arrangements and validate against DFT-calculated geometries .
    Example : A study on 3-phenyltriazol-5-amine derivatives resolved tautomeric ambiguity via SC-XRD, showing planar triazole rings (dihedral angle < 3°) .

Q. What strategies mitigate discrepancies in reported solubility or stability data across studies?

  • Methodological Answer : Address variability by:
  • Standardizing assays : Use identical buffer conditions (e.g., pH 7.4 PBS) for solubility measurements.
  • Structural analogs : Compare with derivatives (e.g., 3-(4-fluorobenzyl)sulfanyl analogs) to isolate substituent effects. For instance, fluorinated analogs show 2–3× higher solubility due to enhanced polarity .
  • Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer : Systematic modifications include:
  • Sulfanyl group variation : Replace propan-2-yl with aryl/heteroaryl groups (e.g., pyridinyl) to enhance π-π stacking with target enzymes .
  • Amino group functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
    Case study : 3-(Pyridin-4-yl)sulfanyl derivatives exhibited 10× lower MIC values against E. coli compared to alkylsulfanyl analogs .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to determine if variations arise from experimental design or intrinsic compound properties?

  • Methodological Answer : Conduct a meta-analysis with controlled variables:
  • Strain specificity : Test identical microbial strains (e.g., ATCC 25922 for E. coli).
  • Culture conditions : Standardize media (e.g., Mueller-Hinton broth) and incubation times.
  • Dosage consistency : Use fixed concentrations (e.g., 10–100 µM) with positive controls (e.g., ciprofloxacin).
    Example : A 2021 study attributed discrepancies in MIC values (16–64 µg/mL) to differences in bacterial efflux pump expression .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)Citation
Conventional heatingK₂CO₃, DMF, 80°C, 12 h6592
Microwave-assistedNaOH, DMSO, 100°C, 20 min8598

Q. Table 2. Biological Activity of Analogous Compounds

DerivativeTarget ActivityIC₅₀/MICCitation
3-(Pyridin-4-yl)sulfanyl analogE. coli inhibition8 µg/mL
3-(4-Fluorobenzyl)sulfanyl analogS. aureus inhibition16 µg/mL
3-Nitro-substituted analogAnticancer (MCF-7)12 µM

Key Citations

  • Structural analysis:
  • Synthesis optimization:
  • Biological evaluation:
  • Data contradiction resolution:

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3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine
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Reactant of Route 2
3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.